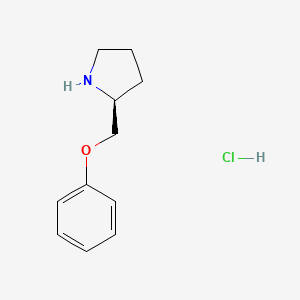

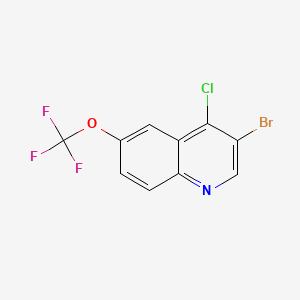

(S)-2-(phenoxymethyl)pyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-(phenoxymethyl)pyrrolidine hydrochloride” is a type of penicillin antibiotic . It’s used to treat bacterial infections, including ear, chest, throat, and skin infections . It can also be used to prevent infections if you have sickle cell disease, or if you have had chorea (a movement disorder), rheumatic fever, or your spleen removed .

Synthesis Analysis

The synthesis of pyrrolidines, pyrrolizidines, and indolizidines can be achieved using proline as a viable synthetic precursor . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety .Molecular Structure Analysis

The molecular mechanism of the intramolecular C–H amination of the pyrrolidine derivative involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative, leading to the hydroxylated intermediate .Chemical Reactions Analysis

The enzymatic transformation involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative, leading to the hydroxylated intermediate . The following dehydration and C–N coupling reactions are found to be much favored in an aqueous situation compared to that in the non-polar protein environment .Physical And Chemical Properties Analysis

High charge density associated with low charge distribution in the fully saturated pyrrolidine ring leads to the high melting temperature of the materials due to strong ionic interactions .科学的研究の応用

Medicinal Chemistry and Drug Discovery

Pyrrolidine derivatives, including (S)-2-(phenoxymethyl)pyrrolidine hydrochloride, are pivotal in the design of new therapeutic agents. The versatility of the pyrrolidine scaffold is underscored by its application in generating compounds with diverse biological profiles. The stereochemical complexity of pyrrolidine allows for the creation of various stereoisomers, which can exhibit distinct biological activities due to their differential binding modes to enantioselective proteins. This aspect is crucial in the rational design of drug candidates, aiming for specificity and efficacy in targeting diseases (Li Petri et al., 2021).

Structural and Biological Activity Relationship

The structural attributes of pyrrolidine derivatives significantly influence their biological activities. The investigation into the steric effects and the structure-activity relationship (SAR) of these compounds reveals the potential for fine-tuning their pharmacological properties. By manipulating the stereochemistry and the spatial orientation of substituents on the pyrrolidine ring, medicinal chemists can develop compounds with varied and desired biological profiles, tailoring drug candidates for specific therapeutic targets. This approach is instrumental in advancing the field of medicinal chemistry and enhancing the efficacy and selectivity of novel therapeutic agents (Li Petri et al., 2021).

作用機序

The enzymatic transformation involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative, leading to the hydroxylated intermediate . The following dehydration and C–N coupling reactions are found to be much favored in an aqueous situation compared to that in the non-polar protein environment .

Safety and Hazards

特性

IUPAC Name |

(2S)-2-(phenoxymethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZPNGMXJUGQPP-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174213-52-6 |

Source

|

| Record name | Pyrrolidine, 2-(phenoxymethyl)-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174213-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Copper;tetrasodium;24-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]sulfamoyl]-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,34-trisulfonate](/img/structure/B598529.png)

![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-broMo-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMin](/img/no-structure.png)